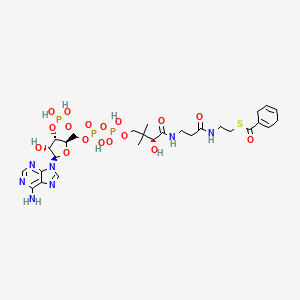

Cyclohex-1,4-dienecarboxyl-CoA

描述

属性

分子式 |

C28H42N7O17P3S |

|---|---|

分子量 |

873.7 g/mol |

IUPAC 名称 |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] cyclohexa-1,4-diene-1-carbothioate |

InChI |

InChI=1S/C28H42N7O17P3S/c1-28(2,22(38)25(39)31-9-8-18(36)30-10-11-56-27(40)16-6-4-3-5-7-16)13-49-55(46,47)52-54(44,45)48-12-17-21(51-53(41,42)43)20(37)26(50-17)35-15-34-19-23(29)32-14-33-24(19)35/h3-4,7,14-15,17,20-22,26,37-38H,5-6,8-13H2,1-2H3,(H,30,36)(H,31,39)(H,44,45)(H,46,47)(H2,29,32,33)(H2,41,42,43)/t17-,20-,21-,22+,26-/m1/s1 |

InChI 键 |

WBFPJXYSCWCOLU-TYHXJLICSA-N |

手性 SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4=CCC=CC4)O |

规范 SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CCC=CC4)O |

产品来源 |

United States |

Foundational & Exploratory

The Cyclohex-1,4-dienecarboxyl-CoA Biosynthesis Pathway: A Core Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The anaerobic degradation of aromatic compounds is a critical biogeochemical process, primarily carried out by microorganisms. A central pathway in this metabolic network is the benzoyl-CoA pathway, which funnels a wide range of aromatic molecules into a common intermediate, benzoyl-CoA, for subsequent ring reduction and cleavage. This technical guide provides an in-depth exploration of the initial, dearomatizing steps of this pathway, focusing on the biosynthesis of cyclohexadienecarboxyl-CoA.

It is important to clarify a key aspect of the nomenclature. While the topic of this guide is the "Cyclohex-1,4-dienecarboxyl-CoA biosynthesis pathway," extensive research on the model organism for anaerobic aromatic degradation, Thauera aromatica, has unequivocally identified the product of benzoyl-CoA reduction as cyclohex-1,5-diene-1-carbonyl-CoA [1][2][3][4]. The formation of a cyclohex-1,4-diene isomer has not been substantiated as the primary product in this well-characterized pathway. Therefore, this guide will focus on the established biosynthesis of cyclohex-1,5-diene-1-carbonyl-CoA and its subsequent metabolic fate, while acknowledging the initial query. This pathway is a cornerstone of anaerobic microbiology and presents potential targets for bioremediation and biocatalysis.

Core Biosynthetic Pathway

The biosynthesis of cyclohex-1,5-diene-1-carbonyl-CoA from benzoyl-CoA is the first committed step in the anaerobic degradation of the aromatic ring. This process is energetically demanding and is catalyzed by a key enzyme, benzoyl-CoA reductase. In the denitrifying bacterium Thauera aromatica, the pathway proceeds as follows:

-

Reductive Dearomatization: Benzoyl-CoA undergoes a two-electron reduction, which is coupled to the hydrolysis of ATP. This reaction is catalyzed by benzoyl-CoA reductase and yields cyclohex-1,5-diene-1-carbonyl-CoA[1][4][5]. This step is considered a biological equivalent of the Birch reduction[1].

-

Hydration: The resulting cyclohex-1,5-diene-1-carbonyl-CoA is then hydrated by the enzyme cyclohexa-1,5-diene-1-carbonyl-CoA hydratase. This enzyme adds a water molecule to one of the double bonds, forming 6-hydroxycyclohex-1-ene-1-carbonyl-CoA[2][5].

-

Dehydrogenation: The hydroxyl group of 6-hydroxycyclohex-1-ene-1-carbonyl-CoA is then oxidized to a keto group by an NAD+-dependent 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase[5].

-

Ring Cleavage: The resulting β-ketoacyl-CoA is then susceptible to hydrolytic cleavage, which opens the cyclic ring structure, leading to the formation of 3-hydroxypimelyl-CoA[4][5]. This aliphatic product can then be further metabolized through a modified β-oxidation pathway, ultimately yielding acetyl-CoA[4].

A variant of this pathway exists in the phototrophic bacterium Rhodopseudomonas palustris, where the cyclohex-1,5-diene-1-carbonyl-CoA is further reduced before hydration[4].

Signaling Pathways and Logical Relationships

The regulation of the benzoyl-CoA pathway is crucial for the efficient utilization of aromatic compounds. In Thauera aromatica, the genes encoding the enzymes for the central benzoyl-CoA pathway, including the four subunits of benzoyl-CoA reductase and the dienoyl-CoA hydratase, are organized in a gene cluster, suggesting a coordinated regulation at the transcriptional level, likely forming an operon[5]. The product of benzoate activation, benzoyl-CoA, acts as an inducer of the anaerobic pathway[6].

In other bacteria, such as Rhodopseudomonas palustris, specific regulatory proteins have been identified. AadR and BadR are two such proteins that regulate the expression of benzoyl-CoA reductase in response to oxygen and benzoate, respectively[6]. BadR, a member of the MarR family of regulators, is activated by benzoate or benzoyl-CoA[6]. This indicates a sophisticated regulatory network that senses both the availability of the substrate and the absence of oxygen to control the expression of the pathway.

Quantitative Data

The following tables summarize the key quantitative data for the initial enzymes of the cyclohex-1,5-diene-1-carbonyl-CoA biosynthesis pathway in Thauera aromatica.

Table 1: Properties of Benzoyl-CoA Reductase from Thauera aromatica

| Property | Value | Reference |

| Native Molecular Mass | ~170 kDa | [1] |

| Subunit Composition | αβγδ (48, 45, 38, 32 kDa) | [1] |

| Iron Content | 10.8 ± 1.5 mol Fe/mol enzyme | [1] |

| Acid-labile Sulfur Content | 10.5 ± 1.5 mol S/mol enzyme | [1] |

| Apparent Km (Benzoyl-CoA) | 15 µM | [1] |

| Apparent Km (ATP) | 0.6 mM | [1] |

| Specific Activity | 0.55 µmol min-1 mg-1 | [1] |

| Catalytic Number (kcat) | 1.6 s-1 | [1] |

| ATP Hydrolysis Stoichiometry | 2.8 ± 0.2 ATP per Benzoyl-CoA reduced | [7] |

Table 2: Properties of Cyclohexa-1,5-diene-1-carbonyl-CoA Hydratase from Thauera aromatica

| Property | Value | Reference |

| Molecular Mass | 28 kDa | [2] |

| Substrate Specificity | Highly specific for cyclohex-1,5-diene-1-carbonyl-CoA | [2] |

Experimental Protocols

Detailed experimental protocols are essential for the study of this pathway. Below are methodologies derived from published literature for the key initial enzymes.

Protocol 1: Spectrophotometric Assay for Benzoyl-CoA Reductase

This assay measures the activity of benzoyl-CoA reductase by monitoring the oxidation of a reduced electron donor spectrophotometrically.

Principle: The reduction of benzoyl-CoA is coupled to the oxidation of a low-potential electron donor, such as reduced methyl viologen or Ti(III) citrate. The decrease in absorbance of the reduced electron donor is measured over time.

Reagents:

-

Anaerobic buffer (e.g., 100 mM Tris-HCl, pH 7.8, with 2 mM DTT)

-

MgCl2

-

ATP

-

Benzoyl-CoA

-

Reduced methyl viologen (or Ti(III) citrate)

-

Enzyme preparation (cell extract or purified enzyme)

Procedure:

-

Prepare all solutions and the spectrophotometer cuvette under strictly anaerobic conditions (e.g., in an anaerobic chamber or using Schlenk techniques).

-

To a sealed, anaerobic cuvette, add the anaerobic buffer, MgCl2, and ATP.

-

Add the reduced electron donor (e.g., methyl viologen reduced with a small amount of sodium dithionite).

-

Initiate the reaction by adding the enzyme preparation and benzoyl-CoA.

-

Immediately monitor the decrease in absorbance at the appropriate wavelength for the chosen electron donor (e.g., 578 nm for reduced methyl viologen).

-

The rate of reaction is calculated from the change in absorbance over time using the molar extinction coefficient of the electron donor.

Reference: This protocol is based on the methods described by Boll & Fuchs (1995)[1].

Protocol 2: Purification of Benzoyl-CoA Reductase from Thauera aromatica

This protocol outlines the steps for the purification of the oxygen-sensitive benzoyl-CoA reductase.

Materials:

-

Thauera aromatica cells grown anaerobically on benzoate.

-

Anaerobic buffers and solutions containing a reducing agent (e.g., 0.25 mM dithionite).

-

Chromatography resins (e.g., anion exchange, hydrophobic interaction, gel filtration).

-

Anaerobic chromatography system.

Procedure:

-

Harvest T. aromatica cells and prepare a cell-free extract by sonication or French press under strictly anaerobic conditions.

-

Perform an initial fractionation of the cell extract, for example, by ammonium sulfate precipitation.

-

Subject the soluble fraction to a series of chromatographic steps in an anaerobic environment. A typical purification scheme might include:

-

Anion exchange chromatography (e.g., Q-Sepharose).

-

Hydrophobic interaction chromatography (e.g., Phenyl-Sepharose).

-

Gel filtration chromatography (e.g., Superdex 200) for final polishing and molecular mass determination.

-

-

Monitor the enzyme activity at each step using the spectrophotometric assay described in Protocol 1.

-

Pool the active fractions and concentrate the purified enzyme. Store under strictly anaerobic conditions at -80°C.

Reference: This protocol is a generalized procedure based on the purification scheme detailed by Boll & Fuchs (1995)[1].

Protocol 3: Spectrophotometric Assay for Cyclohexa-1,5-diene-1-carbonyl-CoA Hydratase

This assay measures the hydration of cyclohex-1,5-diene-1-carbonyl-CoA.

Principle: The hydration of the dienoyl-CoA substrate leads to a change in the UV absorbance spectrum. The reaction can be monitored by the decrease in absorbance at a wavelength where the substrate has a higher extinction coefficient than the product.

Reagents:

-

Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

Cyclohex-1,5-diene-1-carbonyl-CoA (substrate)

-

Enzyme preparation

Procedure:

-

Synthesize or obtain the cyclohex-1,5-diene-1-carbonyl-CoA substrate.

-

In a spectrophotometer cuvette, add the buffer and the substrate.

-

Initiate the reaction by adding the enzyme preparation.

-

Monitor the change in absorbance over time at a suitable wavelength (e.g., around 260 nm, where the dienoyl-CoA has a characteristic absorbance).

-

The rate of hydration is calculated from the initial linear rate of absorbance change.

Reference: This assay is based on the methods described for dienoyl-CoA hydratases, as detailed in the study of the T. aromatica enzyme[2].

Experimental Workflows and Signaling Pathways Diagrams

References

- 1. Benzoyl-coenzyme A reductase (dearomatizing), a key enzyme of anaerobic aromatic metabolism. ATP dependence of the reaction, purification and some properties of the enzyme from Thauera aromatica strain K172 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyclohexa-1,5-diene-1-carbonyl-CoA hydratase [corrected], an enzyme involved in anaerobic metabolism of benzoyl-CoA in the denitrifying bacterium Thauera aromatica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzoyl-CoA - Wikipedia [en.wikipedia.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Genes coding for the benzoyl-CoA pathway of anaerobic aromatic metabolism in the bacterium Thauera aromatica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. A catalytically versatile benzoyl-CoA reductase, key enzyme in the degradation of methyl- and halobenzoates in denitrifying bacteria - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Role of Cyclohex-1,4-dienecarboxyl-CoA in Microbial Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The anaerobic degradation of aromatic compounds is a critical biogeochemical process and a key area of research for bioremediation and industrial biotechnology. Central to this process is the benzoyl-CoA pathway, which funnels a wide array of aromatic molecules into a common set of intermediates. While the canonical pathway involves the reduction of benzoyl-CoA to cyclohexa-1,5-diene-1-carboxyl-CoA, the potential role of its isomer, Cyclohex-1,4-dienecarboxyl-CoA, remains largely uncharacterized. This technical guide provides an in-depth exploration of the established anaerobic benzoyl-CoA pathway, presents quantitative data on its key enzymes, details relevant experimental protocols, and discusses the current, limited understanding of this compound. While direct evidence for a metabolic role of the 1,4-diene isomer is scarce, its enzymatic synthesis has been reported, suggesting it may be a minor product, a transient species, or a synthetic analogue used in research.

Introduction: The Centrality of the Benzoyl-CoA Pathway

In anoxic environments, microorganisms employ a reductive strategy to overcome the chemical stability of the aromatic ring.[1][2] Unlike aerobic pathways that use oxygenases for ring hydroxylation and cleavage, anaerobic degradation converges on the formation of benzoyl-coenzyme A (benzoyl-CoA) as a universal intermediate.[3] The subsequent dearomatization of benzoyl-CoA is the energetic bottleneck of the pathway, a reaction catalyzed by the key enzyme, benzoyl-CoA reductase.[4][5] This guide will dissect the enzymatic steps of this pathway, with a special focus on the nature of the resulting cyclohexadienyl-CoA intermediate.

The Canonical Benzoyl-CoA Degradation Pathway

The most extensively studied anaerobic benzoyl-CoA pathway proceeds through the formation of cyclohexa-1,5-diene-1-carboxyl-CoA. This pathway is well-characterized in denitrifying bacteria such as Thauera aromatica.[1][6][7]

The core steps are as follows:

-

Activation: Aromatic acids like benzoate are activated to their corresponding CoA thioesters. For benzoate, this is catalyzed by benzoate-CoA ligase.[3][8]

-

Reductive Dearomatization: The ATP-dependent benzoyl-CoA reductase catalyzes the two-electron reduction of the aromatic ring to form cyclohexa-1,5-diene-1-carboxyl-CoA .[1][4] This is a biological equivalent of a Birch reduction.[4]

-

Hydration: The newly formed diene is hydrated by cyclohexa-1,5-diene-1-carbonyl-CoA hydratase to yield 6-hydroxycyclohex-1-ene-1-carboxyl-CoA.[6][7]

-

Dehydrogenation: A dehydrogenase oxidizes the hydroxyl group to a keto group, forming 6-oxocyclohex-1-ene-1-carbonyl-CoA.[7]

-

Hydrolytic Ring Opening: The cyclic intermediate is cleaved by a hydrolase, yielding the aliphatic dicarboxylic acid, 3-hydroxypimelyl-CoA.[7]

-

β-Oxidation: The resulting aliphatic chain is further metabolized via a modified β-oxidation pathway to central metabolites like acetyl-CoA.[1][9]

A notable variation exists in the phototrophic bacterium Rhodopseudomonas palustris, where the pathway is proposed to proceed through further reduction to cyclohex-1-ene-1-carboxyl-CoA before subsequent β-oxidation-like steps.[1][10][11]

The Case of this compound

Direct evidence for a metabolic function of this compound is currently absent from the scientific literature. The vast majority of studies on benzoyl-CoA reductase have identified the 1,5-diene as the product.[1][4][12]

However, a 1997 study by Egland et al. on the anaerobic degradation of benzoate in Rhodopseudomonas palustris reported the enzymatic synthesis of this compound.[13][14] In their work, the compound was prepared for use as a chromatographic standard to help identify intermediates in cell extracts.[14] The synthesis was achieved using a cyclohexanecarboxylate-CoA ligase, indicating that enzymes can recognize and activate the corresponding free acid.[14]

This leaves several possibilities for the role of this isomer:

-

A Minor Byproduct: It could be a minor, off-pathway product of benzoyl-CoA reductase in some organisms or under specific conditions.

-

A Transient Intermediate: It might be a highly transient intermediate that is rapidly converted to another compound, making it difficult to detect.

-

An Experimental Artifact: Its presence could be limited to in vitro assays or specific experimental conditions.

-

A Specialized Pathway: It may be part of a yet-undiscovered, specialized pathway in certain microorganisms.

Without further research, the definitive role of this compound in microbial metabolism remains an open question.

Quantitative Data on Key Pathway Enzymes

Quantitative understanding of enzyme kinetics is crucial for metabolic modeling and drug development. The following tables summarize key data for enzymes in the benzoyl-CoA pathway.

Table 1: Kinetic Properties of Benzoate-CoA Ligases

| Organism | Substrate | Km (mM) | Vmax (U/mg) | Notes | Reference |

| Syntrophic mixed culture | Benzoate | 0.04 | 1.05 | Optimal activity at pH 8.0. | [15] |

| Syntrophic mixed culture | ATP | 0.16 | 1.08 | - | [15] |

| Syntrophic mixed culture | Coenzyme A | 0.07 | 1.05 | - | [15] |

| Magnetospirillum sp. TS-6 | Benzoate | - | 13.4 (Specific Activity) | Enzyme is a homodimer of ~120 kDa. | [8] |

Table 2: Kinetic Properties of Benzoyl-CoA Reductase from Thauera aromatica

| Substrate/Parameter | Value | Notes | Reference |

| Apparent Km (Benzoyl-CoA) | 15 µM | Assayed with reduced methyl viologen as electron donor. | [4] |

| Apparent Km (ATP) | 0.6 mM | - | [4] |

| Specific Activity | 0.55 µmol min-1 mg-1 | Catalytic number of 1.6 s-1. | [4] |

| ATP Hydrolyzed | 2.3–2.8 per 2e- transferred | Stoichiometry of ATP hydrolysis to electron transfer. | [12] |

| Subunit Composition | αβγδ (heterotetramer) | Contains multiple [4Fe-4S] clusters. | [5][12] |

Experimental Protocols

Detailed methodologies are essential for replicating and building upon existing research. Below are outlines for key experimental procedures.

Assay for Benzoate-CoA Ligase Activity

This assay measures the formation of benzoyl-CoA from benzoate, ATP, and Coenzyme A. The reaction is typically monitored spectrophotometrically by following the increase in absorbance at a wavelength where the thioester bond of benzoyl-CoA absorbs, or by coupling the reaction to a subsequent enzyme.

Principle: The formation of the thioester bond can be followed directly, or the release of AMP or pyrophosphate can be coupled to other enzymatic assays (e.g., using pyruvate kinase and lactate dehydrogenase to monitor ATP consumption via NADH oxidation at 340 nm).

Typical Reaction Mixture:

-

100 mM Tris-HCl buffer (pH 8.0)

-

5 mM MgCl2

-

2 mM ATP

-

0.5 mM Coenzyme A

-

1 mM Benzoate

-

Purified Benzoate-CoA Ligase or cell-free extract

Procedure:

-

Assemble the reaction mixture without the initiating substrate (e.g., benzoate).

-

Pre-incubate at the optimal temperature (e.g., 37°C).

-

Initiate the reaction by adding benzoate.

-

Monitor the change in absorbance over time at the appropriate wavelength.

-

Calculate specific activity based on the molar extinction coefficient of the product and the amount of protein used.

Assay for Benzoyl-CoA Reductase Activity

This assay is challenging due to the extreme oxygen sensitivity of the enzyme and the requirement for a low-potential electron donor.

Principle: The reduction of benzoyl-CoA is monitored by the oxidation of a low-potential artificial electron donor like reduced methyl viologen or Ti(III) citrate. The disappearance of the benzoyl-CoA peak or the appearance of the cyclohexa-1,5-diene-1-carboxyl-CoA peak can be monitored by HPLC.

Typical Reaction Mixture (performed under strict anoxic conditions):

-

100 mM MOPS buffer (pH 7.2)

-

10 mM MgCl2

-

5 mM ATP

-

2 mM Dithiothreitol (DTT)

-

0.5 mM Benzoyl-CoA

-

1 mM Reduced Methyl Viologen (or Ti(III) citrate)

-

Purified Benzoyl-CoA Reductase

Procedure:

-

All buffers and solutions must be made anoxic by purging with N2 or Ar gas. All manipulations are performed in an anaerobic glove box.

-

The electron donor (e.g., methyl viologen) is reduced immediately prior to use (e.g., with a small amount of sodium dithionite).

-

The reaction is assembled and initiated by the addition of the enzyme.

-

The reaction is incubated for a set time at the optimal temperature.

-

The reaction is quenched (e.g., with acid) and analyzed by reverse-phase HPLC to quantify substrate consumption and product formation.

Conclusion and Future Directions

The anaerobic benzoyl-CoA pathway is a masterful example of microbial adaptation to challenging environments. While the core pathway proceeding via cyclohexa-1,5-diene-1-carboxyl-CoA is well-established, the specific role of the this compound isomer remains a compelling mystery. Its confirmed enzymatic synthesis warrants further investigation to determine if it is a metabolic dead-end, a minor byproduct, or an intermediate in a novel branch of aromatic metabolism.

Future research should focus on:

-

Product Analysis: Detailed analysis of the products of benzoyl-CoA reductases from a wider range of microorganisms to search for the 1,4-diene isomer.

-

Isomerase Screening: Searching for enzymes that could potentially isomerize the 1,5-diene to the 1,4-diene.

-

In Vivo Metabolomics: Using advanced metabolomics techniques to probe for the presence of this compound in anaerobically grown, benzoate-degrading cultures.

Elucidating the complete metabolic landscape of benzoyl-CoA degradation, including the potential roles of minor isomers, will provide a more comprehensive understanding of this vital biogeochemical pathway and could unveil new enzymatic targets for bioremediation and synthetic biology applications.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Benzoyl Coenzyme A Pathway-Mediated Metabolism of meta-Hydroxy-Aromatic Acids in Rhodopseudomonas palustris - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The benzoyl-CoA pathway serves as a genomic marker to identify the oxygen requirements in the degradation of aromatic hydrocarbons [frontiersin.org]

- 4. Benzoyl-coenzyme A reductase (dearomatizing), a key enzyme of anaerobic aromatic metabolism. ATP dependence of the reaction, purification and some properties of the enzyme from Thauera aromatica strain K172 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cyclohexa-1,5-diene-1-carbonyl-CoA hydratase [corrected], an enzyme involved in anaerobic metabolism of benzoyl-CoA in the denitrifying bacterium Thauera aromatica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. Anaerobic Metabolism of Cyclohex-1-Ene-1-Carboxylate, a Proposed Intermediate of Benzoate Degradation, by Rhodopseudomonas palustris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The metabolism of aromatic compounds by Rhodopseudomonas palustris. A new, reductive, method of aromatic ring metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A catalytically versatile benzoyl-CoA reductase, key enzyme in the degradation of methyl- and halobenzoates in denitrifying bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A cluster of bacterial genes for anaerobic benzene ring biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A cluster of bacterial genes for anaerobic benzene ring biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Purification and characterization of benzoyl-CoA ligase from a syntrophic, benzoate-degrading, anaerobic mixed culture - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery of Cyclohex-1,4-dienecarboxyl-CoA in Anaerobic Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The anaerobic degradation of aromatic compounds is a critical biogeochemical process and a key area of research for bioremediation and industrial biotechnology. Central to these pathways is the activation of aromatic molecules to their coenzyme A (CoA) thioesters, followed by reductive dearomatization. This technical guide provides an in-depth exploration of the discovery and characterization of a key, yet often overlooked, intermediate: Cyclohex-1,4-dienecarboxyl-CoA. Primarily focusing on the phototrophic bacterium Rhodopseudomonas palustris, this document details the experimental evidence for its existence, the analytical methods for its detection, and its role in the broader context of anaerobic metabolism. This guide is intended to serve as a comprehensive resource, providing detailed experimental protocols and conceptual frameworks to aid researchers in this field.

Introduction

The microbial degradation of aromatic compounds in the absence of oxygen is a thermodynamically challenging process that has evolved a diverse array of biochemical strategies. A common theme in these pathways is the initial conversion of various aromatic substrates to a central intermediate, benzoyl-CoA. The subsequent dearomatization of benzoyl-CoA is a crucial step, and different anaerobic bacteria employ distinct enzymatic machinery and produce different initial reduced intermediates.

While cyclohexa-1,5-diene-1-carbonyl-CoA is a well-characterized intermediate in the benzoyl-CoA degradation pathway of many anaerobic bacteria, such as Thauera aromatica, early research into the metabolism of Rhodopseudomonas palustris pointed towards a different set of initial reduction products. This guide focuses on the discovery and analysis of one of these key intermediates, this compound, a crucial component of the unique anaerobic benzoate degradation pathway in R. palustris.

The Discovery in Rhodopseudomonas palustris

The initial evidence for the involvement of cyclohexadienecarboxylates as intermediates in the anaerobic degradation of benzoate by Rhodopseudomonas palustris emerged from studies analyzing extracts of cells grown on benzoate.

Identification of Cyclohexadienecarboxylates

In a seminal 1992 study, Gibson and Gibson examined alkali-treated extracts of R. palustris that were growing photosynthetically on benzoate.[1][2] Using gas chromatography-mass spectrometry (GC-MS), they detected the presence of two cyclic dienes: cyclohexa-2,5-diene-1-carboxylate and cyclohexa-1,4-diene-1-carboxylate .[1][2] This finding was significant as it suggested that these compounds, likely in their coenzyme A ester forms, were the initial products of benzoyl-CoA reduction in this organism.[1][2] Further supporting this, both of these cyclic dienes were able to support the growth of R. palustris as effectively as benzoate itself.[1][2]

Confirmation as a CoA Ester

Subsequent research on the genetic determinants of anaerobic benzoate degradation in R. palustris provided further evidence for the role of this compound. A large gene cluster, termed the bad (benzoate degradation) cluster, was identified. Within this cluster, the genes badDEFG were proposed to encode the subunits of benzoyl-CoA reductase, the enzyme responsible for the initial dearomatization.

Crucially, experiments involving thin-layer chromatography (TLC) demonstrated that an enzymatically prepared standard of This compound had a lower retention factor (Rf) than benzoyl-CoA, indicating it was a distinct and less polar compound. This provided direct evidence for the existence of the CoA-esterified form of the detected cyclohexadienecarboxylate.

Metabolic Pathway

The discovery of this compound helped to differentiate the anaerobic benzoate degradation pathway in Rhodopseudomonas palustris from that of other well-studied anaerobes like Thauera aromatica.

Caption: Anaerobic benzoate degradation pathway in Rhodopseudomonas palustris.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the identification and characterization of this compound.

Extraction of Intermediates from R. palustris**

This protocol is adapted from the methods described by Gibson and Gibson (1992).[1][2]

Objective: To extract partially reduced benzoate derivatives from R. palustris cells for subsequent analysis.

Materials:

-

Rhodopseudomonas palustris culture grown anaerobically on benzoate.

-

Centrifuge and centrifuge tubes.

-

Alkaline methanol (1 M KOH in methanol).

-

Diethyl ether.

-

Anhydrous sodium sulfate.

-

Concentrator (e.g., rotary evaporator or nitrogen stream).

-

GC-MS system.

Procedure:

-

Harvest R. palustris cells from the culture by centrifugation.

-

Resuspend the cell pellet in a small volume of alkaline methanol. This step serves to both lyse the cells and hydrolyze the CoA esters to their corresponding free acids.

-

Incubate the suspension at room temperature for at least 1 hour.

-

Acidify the mixture with HCl to a pH below 2.

-

Extract the aqueous phase three times with equal volumes of diethyl ether.

-

Pool the ether extracts and dry over anhydrous sodium sulfate.

-

Concentrate the dried ether extract to a small volume prior to GC-MS analysis.

Caption: Workflow for the extraction of cyclohexadienecarboxylates.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To identify and quantify cyclohexadienecarboxylates in the prepared extracts.

Instrumentation:

-

A gas chromatograph coupled to a mass spectrometer.

-

A suitable capillary column for separating organic acids (e.g., a polar, bonded-phase column).

GC Conditions (Representative):

-

Injector Temperature: 250°C

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: 10°C/minute to 250°C.

-

Hold at 250°C for 10 minutes.

-

-

Carrier Gas: Helium at a constant flow rate.

MS Conditions (Representative):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400.

Data Analysis:

-

Identification of peaks corresponding to cyclohexa-1,4-diene-1-carboxylate is achieved by comparing the mass spectra with that of an authentic standard or by detailed interpretation of the fragmentation pattern.

Thin-Layer Chromatography (TLC) of CoA Esters

Objective: To separate benzoyl-CoA and this compound.

Materials:

-

Silica gel TLC plates.

-

Developing chamber.

-

Mobile phase: A mixture of butanol, acetic acid, and water (e.g., in a 5:2:3 ratio).

-

UV lamp for visualization.

Procedure:

-

Spot the samples (cell extracts containing CoA esters and standards) onto the baseline of the TLC plate.

-

Place the plate in a developing chamber pre-saturated with the mobile phase.

-

Allow the solvent front to migrate up the plate.

-

Remove the plate, mark the solvent front, and allow it to dry.

-

Visualize the spots under a UV lamp (CoA esters absorb UV light).

-

Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).

Expected Results:

-

This compound will have a lower Rf value than benzoyl-CoA, indicating it is less polar.

Enzymatic Synthesis of this compound

Objective: To produce a standard of this compound for analytical purposes. This protocol utilizes a broad-specificity acyl-CoA ligase.

Materials:

-

Cyclohex-1,4-dienecarboxylic acid.

-

Coenzyme A (lithium salt).

-

ATP (disodium salt).

-

Acyl-CoA ligase (e.g., from Pseudomonas sp.).

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂ and 2 mM DTT).

Procedure:

-

Set up the reaction mixture containing the reaction buffer, cyclohex-1,4-dienecarboxylic acid, Coenzyme A, and ATP.

-

Initiate the reaction by adding the acyl-CoA ligase.

-

Incubate at the optimal temperature for the enzyme (e.g., 30°C) for 1-2 hours.

-

Monitor the reaction progress by TLC or HPLC.

-

Purify the resulting this compound using solid-phase extraction or preparative HPLC.

Quantitative Data

To date, there is a limited amount of published quantitative data specifically on the intracellular concentrations of this compound in Rhodopseudomonas palustris. However, relative quantification can be achieved through the analytical methods described above. The following table provides a conceptual framework for presenting such data.

| Compound | Relative Abundance (Peak Area) in Benzoate-Grown Cells | Relative Abundance (Peak Area) in Succinate-Grown Cells |

| Benzoate | ++++ | - |

| Cyclohexa-1,4-diene-1-carboxylate | ++ | - |

| Cyclohexa-2,5-diene-1-carboxylate | + | - |

| This table is illustrative and intended to show the expected relative abundance based on published findings. "+" indicates presence, "-" indicates absence or below detection limit. |

Conclusion and Future Perspectives

The discovery of this compound as an intermediate in the anaerobic degradation of benzoate by Rhodopseudomonas palustris was a pivotal moment in understanding the diversity of microbial aromatic catabolism. It highlighted that even for a central metabolic pathway, different microorganisms have evolved unique enzymatic solutions.

For researchers and drug development professionals, a thorough understanding of these pathways is crucial. The enzymes involved, such as the benzoyl-CoA reductase from R. palustris, represent potential targets for the development of novel antimicrobial agents, particularly for bacteria that utilize these pathways for survival in anaerobic environments. Furthermore, the elucidation of these metabolic routes opens up possibilities for metabolic engineering, where these pathways could be harnessed for the bioremediation of aromatic pollutants or the production of valuable biofuels and biochemicals from renewable aromatic feedstocks like lignin.

Future research should focus on obtaining precise quantitative data on the flux through this pathway and the intracellular concentrations of its intermediates. The development of more sensitive analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) tailored for CoA esters, will be instrumental in this endeavor. Additionally, further characterization of the enzymes involved, including their kinetics and substrate specificities, will provide a more complete picture of this fascinating metabolic capability. This technical guide provides the foundational knowledge and experimental framework to support these future investigations.

References

A Technical Guide to Cyclohex-1,4-dienecarboxyl-CoA: A Pivotal Metabolite in Anaerobic Benzoate Degradation

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The anaerobic degradation of aromatic compounds is a critical biogeochemical process, with benzoate serving as a central intermediate. The conversion of benzoate to aliphatic products proceeds via the benzoyl-CoA pathway, a metabolic route that hinges on the challenging dearomatization of the stable benzene ring. This technical guide provides an in-depth examination of Cyclohex-1,4-dienecarboxyl-CoA and its isomers, which are the immediate products of this ring reduction. We will explore the enzymatic steps leading to and succeeding its formation, compare the divergent pathways in model organisms, present key quantitative data, detail relevant experimental protocols, and illustrate the complex regulatory networks that govern this vital pathway.

Introduction: The Centrality of Benzoate and Benzoyl-CoA

Under anoxic conditions, a wide array of aromatic compounds, including pollutants and lignin derivatives, are channeled into a common metabolic funnel, converging on the formation of benzoate.[1][2][3] The first committed step in its degradation is the activation of benzoate to its coenzyme A (CoA) thioester, benzoyl-CoA, a reaction catalyzed by benzoate-CoA ligase.[2][4][5] This activation prepares the aromatic ring for the energetically demanding process of reductive dearomatization. The product of this reduction, a cyclohexadienecarboxyl-CoA, represents the crucial transition from an aromatic to an alicyclic scaffold, paving the way for subsequent ring cleavage and metabolism. While cyclohexa-1,5-diene-1-carbonyl-CoA is the most frequently cited product, its isomer, this compound, is also implicated, and the exact nature of the initial dienoyl-CoA intermediate can be uncertain.[6]

The Anaerobic Benzoyl-CoA Degradation Pathway

The anaerobic breakdown of benzoyl-CoA is a multi-step enzymatic process that varies between different bacterial species, most notably between the denitrifying bacterium Thauera aromatica and the phototrophic bacterium Rhodopseudomonas palustris.[1][7][8]

Step 1: Activation of Benzoate

The pathway is initiated by an ATP-dependent reaction where benzoate-CoA ligase (EC 6.2.1.25) forms benzoyl-CoA.[4][9] This enzyme is typically inducible by benzoate and, in some organisms like T. aromatica, a single ligase serves both anaerobic and aerobic degradation pathways.[9][10]

Step 2: Reductive Dearomatization

This is the hallmark reaction of the pathway, catalyzed by the class I benzoyl-CoA reductase (BCR), a highly oxygen-sensitive, multi-subunit enzyme.[11][12][13] The reaction involves a two-electron reduction of the aromatic ring, a process analogous to a chemical Birch reduction, which is coupled to the hydrolysis of two ATP molecules.[11][12] The electron donor is a low-potential ferredoxin.[7]

The product is a cyclohexadienecarboxyl-CoA. While often depicted as cyclohexa-1,5-diene-1-carbonyl-CoA, it is plausible that a mixture of isomers, including this compound, is formed.[6][12][14] For the remainder of this guide, "cyclohexadienecarboxyl-CoA" will refer to this initial product.

Step 3: Divergent Fates of Cyclohexadienecarboxyl-CoA

Following dearomatization, the metabolic routes diverge:

-

In Thauera aromatica : The cyclohexadienecarboxyl-CoA is hydrated by cyclohexa-1,5-diene-1-carbonyl-CoA hydratase, which adds water to one of the double bonds to form 6-hydroxycyclohex-1-ene-1-carbonyl-CoA.[7][15]

-

In Rhodopseudomonas palustris : The pathway proceeds through a second reductive step, likely yielding cyclohex-1-ene-1-carboxyl-CoA as the next stable intermediate.[7][8]

This divergence is supported by genetic analyses, which show that the two organisms possess different sets of genes for downstream processing.[7]

Step 4: β-Oxidation-like Reactions and Ring Cleavage

The alicyclic intermediates are further metabolized through a series of reactions that bear a strong resemblance to the β-oxidation of fatty acids, involving hydratases, dehydrogenases, and ultimately, a hydrolase for ring cleavage.[6][16] In R. palustris, for example, cyclohex-1-ene-1-carboxyl-CoA is hydrated to 2-hydroxycyclohexanecarboxyl-CoA, oxidized to 2-ketocyclohexanecarboxyl-CoA, and then hydrolytically cleaved to yield pimelyl-CoA.[6][8] Pimelyl-CoA is then degraded via β-oxidation to acetyl-CoA and CO2.[7]

Mandatory Visualization 1: Anaerobic Benzoate Degradation Pathways

Quantitative Data on Key Enzymes

The study of anaerobic benzoate metabolism has yielded quantitative data for several key enzymes, primarily from Thauera aromatica. These data are crucial for understanding the pathway's kinetics and energetic requirements.

Table 1: Properties of Benzoate-CoA Ligase

| Parameter | Organism | Value | Reference |

|---|---|---|---|

| Native MW | T. aromatica | 57 kDa (monomer) | [9][10] |

| Substrates | T. aromatica | Benzoate, 2-Aminobenzoate | [9][10] |

| Specificity | T. aromatica | Vmax/Km for 2-aminobenzoate is 15x lower than for benzoate |[10] |

Table 2: Properties and Kinetics of Benzoyl-CoA Reductase (BCR)

| Parameter | Organism | Value | Reference |

|---|---|---|---|

| Architecture | T. aromatica | αβγδ heterotetramer | [17] |

| Cofactors | T. aromatica | ~11 Fe, ~11 S (per mol) | [13] |

| Stoichiometry | T. aromatica | 2-4 ATP hydrolyzed per 2e⁻ transferred | [13] |

| Specific Activity | T. aromatica | 0.55 µmol min⁻¹ mg⁻¹ (with methyl viologen) | [13] |

| K_m (Benzoyl-CoA) | T. aromatica | 15 µM | [13] |

| K_m (ATP) | T. aromatica | 0.6 mM | [13] |

| K_m (Hydroxylamine) | T. aromatica | 0.15 mM |[13] |

Regulation of the Pathway in Rhodopseudomonas palustris

The expression of benzoate degradation genes is tightly controlled to prevent the wasteful synthesis of oxygen-sensitive enzymes and to respond to the availability of aromatic substrates. In R. palustris, a well-studied model, this regulation involves a network of transcriptional regulators.

-

AadR: A member of the Fnr family of regulators, AadR activates the expression of the badDEFG operon (encoding benzoyl-CoA reductase) in response to anaerobiosis.[18]

-

BadR: A member of the MarR family, BadR acts as a positive regulator, further increasing expression in the presence of benzoate. It is thought that benzoyl-CoA is the effector molecule that BadR responds to.[18]

-

BadM: This protein acts as a transcriptional repressor of the bad genes. Its repression is relieved in the presence of benzoate or its derivatives, preventing enzyme synthesis when the substrate is absent.[19]

A double mutant lacking both badR and aadR is completely unable to grow on benzoate, highlighting the essential roles of these activators.[18] The interplay of these regulators ensures that the energetically expensive benzoyl-CoA reductase is only produced under anaerobic conditions and when an appropriate aromatic substrate is available.[18][19]

Mandatory Visualization 2: Regulatory Logic in R. palustris

References

- 1. Benzoate Degradation Pathway (Anaerobic) [eawag-bbd.ethz.ch]

- 2. Frontiers | The benzoyl-CoA pathway serves as a genomic marker to identify the oxygen requirements in the degradation of aromatic hydrocarbons [frontiersin.org]

- 3. Benzoate (anaerobic) - enviPath Visualization [osbornelab.manchester.edu]

- 4. journals.asm.org [journals.asm.org]

- 5. Bacterial Degradation of Benzoate: CROSS-REGULATION BETWEEN AEROBIC AND ANAEROBIC PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A cluster of bacterial genes for anaerobic benzene ring biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. 2-Hydroxycyclohexanecarboxyl Coenzyme A Dehydrogenase, an Enzyme Characteristic of the Anaerobic Benzoate Degradation Pathway Used by Rhodopseudomonas palustris - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzoate-coenzyme A ligase from Thauera aromatica: an enzyme acting in anaerobic and aerobic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. BioKB - Publication [biokb.lcsb.uni.lu]

- 11. pnas.org [pnas.org]

- 12. researchgate.net [researchgate.net]

- 13. Benzoyl-coenzyme A reductase (dearomatizing), a key enzyme of anaerobic aromatic metabolism. ATP dependence of the reaction, purification and some properties of the enzyme from Thauera aromatica strain K172 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Gene clusters involved in anaerobic benzoate degradation of Geobacter metallireducens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cyclohexa-1,5-diene-1-carbonyl-CoA hydratase [corrected], an enzyme involved in anaerobic metabolism of benzoyl-CoA in the denitrifying bacterium Thauera aromatica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Anaerobic Catabolism of Aromatic Compounds: a Genetic and Genomic View - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A catalytically versatile benzoyl-CoA reductase, key enzyme in the degradation of methyl- and halobenzoates in denitrifying bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 18. BadR, a new MarR family member, regulates anaerobic benzoate degradation by Rhodopseudomonas palustris in concert with AadR, an Fnr family member - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structural Analysis of Cyclohex-1,4-dienecarboxyl-CoA

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the structural characteristics, analytical methodologies, and biochemical context of Cyclohex-1,4-dienecarboxyl-CoA. Given the absence of an experimentally determined three-dimensional structure in publicly available literature, this document compiles predicted structural data based on known values for its constituent parts. It further details the experimental protocols that would be employed for its definitive structural elucidation and characterization.

Introduction

This compound is a pivotal intermediate in the anaerobic metabolism of aromatic compounds in various microorganisms. It is notably involved in the benzoyl-CoA pathway, a central route for the degradation of benzoate and related molecules. Understanding the precise structure of this coenzyme A thioester is crucial for elucidating the mechanisms of the enzymes that act upon it and for potential applications in bioremediation and synthetic biology. This guide serves as a technical resource for researchers engaged in the study of this molecule and its associated metabolic pathways.

Predicted Structural Data

While a definitive crystal structure for this compound is not available, its structural parameters can be predicted with reasonable accuracy by combining known data from its constituent moieties: the cyclohexa-1,4-diene ring, the carboxyl group, and the coenzyme A molecule, particularly the thioester linkage. The cyclohexa-1,4-diene ring is a non-planar six-membered ring containing two non-conjugated double bonds.

Table 1: Predicted Bond Lengths and Angles for this compound

| Parameter | Atom Pair/Triplet | Predicted Value | Notes |

| Bond Lengths (Å) | |||

| C=C (diene) | C1=C2, C4=C5 | ~1.34 Å | Typical length for a carbon-carbon double bond in a cyclic system. |

| C-C (diene) | C2-C3, C6-C1 | ~1.50 Å | Length of a carbon-carbon single bond adjacent to a double bond. |

| C-C (saturated) | C3-C4, C5-C6 | ~1.53 Å | Typical length for a sp3-sp3 carbon-carbon single bond. |

| C-H (vinylic) | C1-H, C2-H, C4-H, C5-H | ~1.08 Å | Standard length for a C(sp2)-H bond. |

| C-H (allylic) | C3-H, C6-H | ~1.09 Å | Standard length for a C(sp3)-H bond. |

| C-C (carboxyl) | C1-C(O) | ~1.49 Å | Single bond between a vinylic carbon and a carbonyl carbon. |

| C=O (carbonyl) | C(O)=O | ~1.23 Å | Standard length for a carbonyl double bond. |

| C-S (thioester) | C(O)-S | ~1.80 Å | Characteristic length of a thioester C-S bond. |

| S-C (CoA) | S-CH2 | ~1.82 Å | Single bond between sulfur and the pantetheine moiety of CoA. |

| Bond Angles (°) | |||

| C=C-C (diene ring) | C6-C1-C2, C1-C2-C3 | ~122° | Angles involving sp2 hybridized carbons in a non-aromatic ring. |

| C-C-C (diene ring) | C2-C3-C4, C5-C6-C1 | ~112° | Angles involving sp3 hybridized carbons in a non-planar six-membered ring. |

| C=C-C(O) | C2-C1-C(O) | ~120° | Expected angle for substituents on a double-bonded carbon. |

| C-C(O)-S | C1-C(O)-S | ~115° | Angle around the carbonyl carbon of the thioester. |

| C(O)-S-C | C(O)-S-CH2 | ~100° | Angle around the sulfur atom of the thioester. |

| H-C-H (allylic) | H-C3-H, H-C6-H | ~109.5° | Tetrahedral angle for sp3 hybridized carbons. |

Note: These values are estimations based on standard bond lengths and angles from similar molecules and may vary in the actual structure due to steric and electronic effects.

Experimental Protocols for Structural Elucidation

The definitive structural analysis of this compound would involve a combination of synthesis, purification, and spectroscopic techniques.

Synthesis and Purification

Protocol for Enzymatic or Chemical Synthesis:

-

Enzymatic Synthesis: this compound can be synthesized enzymatically from benzoyl-CoA using benzoyl-CoA reductase. The reaction mixture would typically contain benzoyl-CoA, the purified reductase, an appropriate electron donor (e.g., reduced ferredoxin), and ATP in a suitable buffer system. The reaction progress can be monitored by HPLC.

-

Chemical Synthesis: A possible chemical synthesis route involves the activation of cyclohex-1,4-dienecarboxylic acid to its corresponding acyl chloride or other activated form, followed by reaction with coenzyme A in an appropriate solvent system.

-

Purification: The synthesized this compound can be purified using High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column is typically effective for separating CoA esters. The mobile phase would consist of a gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile. The elution of the target compound can be monitored by UV absorbance, typically around 260 nm (due to the adenine moiety of CoA).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Protocol for LC-MS/MS Analysis:

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system.

-

Chromatography: A C18 reversed-phase column with a gradient elution using a mobile phase of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Ionization: Electrospray ionization (ESI) in positive ion mode is generally effective for acyl-CoA compounds.

-

MS1 Analysis: A full scan in MS1 mode will be performed to determine the accurate mass of the parent ion of this compound (expected m/z).

-

MS/MS Analysis (Tandem MS): The parent ion is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are analyzed.

-

Expected Fragmentation Pattern: Acyl-CoA esters exhibit characteristic fragmentation patterns. A common fragmentation involves the neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety (507 Da). Another characteristic fragment ion corresponds to the pantetheine phosphate portion of the molecule. The specific fragmentation of the cyclohex-1,4-dienecarboxyl acyl group will provide further structural confirmation.[1][2][3][4][5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for 3D Structure and Connectivity

Protocol for 1D and 2D NMR Spectroscopy:

-

Sample Preparation: A purified and lyophilized sample of this compound is dissolved in a suitable deuterated solvent (e.g., D₂O or deuterated methanol).

-

1D NMR:

-

¹H NMR: Provides information on the number and chemical environment of protons. The spectrum is expected to show signals for the vinylic and allylic protons of the cyclohexadiene ring, as well as signals from the coenzyme A moiety.

-

¹³C NMR: Provides information on the carbon skeleton. Signals corresponding to the sp² and sp³ carbons of the ring, the carbonyl carbon, and the carbons of CoA are expected.

-

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, which helps to establish the connectivity of the protons within the cyclohexadiene ring and the pantetheine arm of CoA.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, aiding in the assignment of carbon signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is crucial for confirming the connectivity across the thioester bond and the attachment of the carboxyl-CoA group to the ring.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the three-dimensional conformation of the molecule in solution.

-

Visualizations

Workflow for Structural Analysis

The following diagram illustrates a logical workflow for the comprehensive structural analysis of this compound.

Caption: Workflow for the structural elucidation of this compound.

Enzymatic Context: The Benzoyl-CoA Pathway

This compound is an intermediate in the anaerobic degradation of benzoate. The following diagram depicts a simplified enzymatic pathway involving this molecule.

Caption: Simplified enzymatic pathway of anaerobic benzoate degradation.

Note: The exact pathway can vary between different microorganisms. For instance, in some bacteria, Cyclohexa-1,5-diene-1-carbonyl-CoA is an intermediate that can be isomerized or further reduced.[6][7][8][9]

Conclusion

While the definitive three-dimensional structure of this compound remains to be experimentally determined, this guide provides a robust framework for its structural analysis. The predicted structural data, based on established chemical principles, offers a valuable starting point for researchers. The detailed experimental protocols for synthesis, purification, mass spectrometry, and NMR spectroscopy outline a clear path for the complete characterization of this important metabolic intermediate. A thorough understanding of its structure is essential for advancing our knowledge of anaerobic aromatic degradation pathways and for harnessing these biological systems for biotechnological applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzoyl-CoA reductase - Wikipedia [en.wikipedia.org]

- 7. academic.oup.com [academic.oup.com]

- 8. pnas.org [pnas.org]

- 9. Cyclohexanecarboxyl-Coenzyme A (CoA) and Cyclohex-1-ene-1-Carboxyl-CoA Dehydrogenases, Two Enzymes Involved in the Fermentation of Benzoate and Crotonate in Syntrophus aciditrophicus - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of Cyclohex-1,4-dienecarboxyl-CoA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of Cyclohex-1,4-dienecarboxyl-CoA, a key intermediate in the microbial metabolism of aromatic compounds. This document details its physicochemical characteristics, stability, and reactivity, and provides insights into its synthesis and enzymatic interactions. The information presented herein is intended to support research and development efforts in metabolic engineering, drug discovery, and synthetic biology.

Core Chemical Properties

This compound is a thioester derivative of coenzyme A and cyclohex-1,4-diene-1-carboxylic acid. As an acyl-CoA, it possesses a high-energy thioester bond, making it a reactive intermediate in biochemical pathways.

| Property | Value | Source |

| Molecular Formula | C₂₈H₄₀N₇O₁₇P₃S | Vendor Data |

| Molecular Weight | 871.64 g/mol | Vendor Data |

| Appearance | White to off-white powder (predicted) | Inferred |

| Solubility | Soluble in aqueous buffers | Inferred from acyl-CoA properties |

| pKa (Thiol) | ~9.6 (for Coenzyme A) | General Biochemical Data |

Synthesis and Purification

Experimental Protocol: General Synthesis of Acyl-CoA Esters

This protocol is adapted from general methods for synthesizing acyl-CoA esters from carboxylic acids.

Materials:

-

Cyclohex-1,4-diene-1-carboxylic acid

-

Coenzyme A trilithium salt

-

1,1'-Carbonyldiimidazole (CDI)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous triethylamine (TEA)

-

Diethyl ether

-

Aqueous buffer (e.g., 50 mM potassium phosphate, pH 7.5)

-

HPLC system for purification

Procedure:

-

Activation of the Carboxylic Acid:

-

Dissolve cyclohex-1,4-diene-1-carboxylic acid in anhydrous THF.

-

Add 1.1 equivalents of CDI and stir at room temperature for 1-2 hours to form the acyl-imidazolide intermediate.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

-

Thioester Formation:

-

In a separate flask, dissolve coenzyme A trilithium salt in an aqueous buffer.

-

Slowly add the acyl-imidazolide solution from step 1 to the coenzyme A solution with vigorous stirring.

-

Maintain the pH of the reaction mixture between 7.0 and 8.0 by adding small amounts of TEA as needed.

-

Allow the reaction to proceed at room temperature for 2-4 hours.

-

-

Purification:

-

Quench the reaction by adding a small amount of a thiol-scavenging agent.

-

Wash the reaction mixture with diethyl ether to remove unreacted starting materials and byproducts.

-

Purify the aqueous phase containing this compound by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of acetonitrile in water with 0.1% trifluoroacetic acid.

-

Lyophilize the collected fractions to obtain the purified product.

-

Logical Workflow for Synthesis and Purification:

Caption: Workflow for the synthesis of this compound.

Stability and Reactivity

The stability of this compound is primarily dictated by the high-energy thioester bond and the reactivity of the cyclohexadiene ring.

Thioester Bond Stability

Thioesters are susceptible to hydrolysis, particularly at alkaline pH. Under physiological conditions (pH ~7.4), the half-life of acyl-CoA thioesters can vary, but they are generally more stable than their corresponding oxygen esters to hydrolysis.

| Condition | Predicted Stability |

| Acidic pH (pH < 4) | Relatively stable to hydrolysis |

| Neutral pH (pH 7-8) | Moderate stability, susceptible to enzymatic hydrolysis |

| Alkaline pH (pH > 9) | Prone to chemical hydrolysis |

Cyclohexadiene Ring Reactivity

The cyclohexadiene ring in this compound is prone to oxidation and rearrangement reactions. The presence of two double bonds makes it a potential substrate for various enzymes, including isomerases and dehydrogenases. The 1,4-diene system is less stable than the conjugated 1,3-diene system, and isomerization can occur under certain conditions.

Role in Metabolic Pathways

This compound is an intermediate in the anaerobic degradation of benzoate in some bacteria.[1] This pathway is crucial for the microbial breakdown of aromatic compounds in anoxic environments.

Proposed Benzoate Degradation Pathway

The following diagram illustrates the proposed metabolic fate of this compound in the context of benzoate degradation.

Caption: Proposed metabolic pathway involving this compound.

Enzymatic Reactions

Several enzymes are predicted to interact with this compound, facilitating its conversion in metabolic pathways.

| Enzyme Class | Putative Reaction |

| Isomerases | Catalyze the isomerization of the 1,4-diene to a more stable 1,3- or 1,5-diene. |

| Hydratases | Catalyze the addition of water across one of the double bonds. |

| Dehydrogenases | Catalyze the oxidation of the cyclohexadiene ring, potentially leading to aromatization. |

Experimental Protocol: General Enzymatic Assay

This protocol provides a general framework for assaying the activity of an enzyme that utilizes this compound as a substrate.

Materials:

-

Purified enzyme of interest

-

This compound

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Cofactors (if required, e.g., NAD⁺, NADP⁺)

-

Quenching solution (e.g., 10% trichloroacetic acid)

-

HPLC or spectrophotometer for product detection

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture containing the reaction buffer, cofactors, and a known concentration of this compound.

-

Pre-incubate the mixture at the optimal temperature for the enzyme.

-

-

Initiation and Monitoring:

-

Initiate the reaction by adding the purified enzyme.

-

Monitor the reaction by either:

-

Continuous spectrophotometric assay: If the reaction produces or consumes a chromophoric species (e.g., NADH), monitor the change in absorbance at the appropriate wavelength (e.g., 340 nm for NADH).

-

Discontinuous (HPLC-based) assay: At specific time points, withdraw aliquots of the reaction mixture and quench the reaction with the quenching solution. Analyze the quenched samples by HPLC to quantify the consumption of the substrate and the formation of the product.

-

-

-

Data Analysis:

-

Calculate the initial reaction rate from the linear portion of the progress curve.

-

Determine the kinetic parameters (Km and Vmax) by varying the substrate concentration.

-

Assay Workflow:

Caption: General workflow for an enzymatic assay.

Conclusion

This compound is a chemically reactive and metabolically significant intermediate. Understanding its properties is essential for elucidating the microbial degradation of aromatic compounds and for the development of novel biocatalytic processes. This guide provides a foundational understanding of its chemistry, synthesis, and biological role, serving as a valuable resource for the scientific community. Further research is warranted to fully characterize its spectroscopic properties and to isolate and characterize the enzymes involved in its metabolism.

References

The Central Role of Cyclohexa-1,5-diene-1-carbonyl-CoA in Anaerobic Aromatic Compound Catabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The anaerobic degradation of aromatic compounds is a critical biogeochemical process and a burgeoning field of interest for bioremediation and industrial biotechnology. Central to this process is the benzoyl-CoA pathway, which funnels a wide array of aromatic molecules into a common set of intermediates. This technical guide provides an in-depth exploration of a key, non-aromatic intermediate in this pathway: Cyclohexa-1,5-diene-1-carbonyl-CoA. We delve into its formation and subsequent transformation, presenting a comprehensive overview of the enzymes involved, their kinetic properties, and detailed experimental protocols for their study. This guide is intended to be a valuable resource for researchers investigating anaerobic metabolism, enzyme mechanisms, and the development of novel biocatalysts.

Introduction: The Challenge of Anaerobic Aromatic Degradation

Aromatic compounds, characterized by their inherent stability, are abundant in nature and as environmental pollutants. While aerobic organisms readily cleave the aromatic ring using oxygen-dependent enzymes, anaerobic microorganisms have evolved sophisticated oxygen-independent strategies. The benzoyl-CoA pathway represents a unifying theme in the anaerobic catabolism of numerous aromatic compounds, including toluene, benzoate, and phenol.[1][2] This pathway circumvents the high activation energy required for dearomatization through a series of unique enzymatic reactions.

A pivotal step in this pathway is the reductive dearomatization of benzoyl-CoA. This guide focuses on the product of this reaction, Cyclohexa-1,5-diene-1-carbonyl-CoA, and its subsequent enzymatic conversions that lead to ring cleavage and complete mineralization. Understanding the enzymes that catalyze these transformations is crucial for harnessing their potential in various applications.

The Benzoyl-CoA Pathway: A Focus on Cyclohexa-1,5-diene-1-carbonyl-CoA

The anaerobic degradation of benzoate to central metabolites can be broadly divided into an upper and a lower pathway. The formation and initial transformation of Cyclohexa-1,5-diene-1-carbonyl-CoA are key features of the upper benzoyl-CoA pathway.

Formation of Cyclohexa-1,5-diene-1-carbonyl-CoA

The conversion of the aromatic benzoyl-CoA to the non-aromatic Cyclohexa-1,5-diene-1-carbonyl-CoA is catalyzed by the key enzyme benzoyl-CoA reductase (BCR) .[3] This enzyme overcomes the significant resonance energy of the benzene ring in an ATP-dependent two-electron reduction.[3] The reaction is highly specific and is a hallmark of the anaerobic benzoyl-CoA pathway. In denitrifying bacteria such as Thauera aromatica, this enzyme is an oxygen-sensitive iron-sulfur protein.[3]

The Fate of Cyclohexa-1,5-diene-1-carbonyl-CoA

Once formed, Cyclohexa-1,5-diene-1-carbonyl-CoA undergoes a series of reactions to prepare the ring for cleavage. These reactions are catalyzed by a suite of specialized enzymes:

-

Cyclohexa-1,5-diene-1-carbonyl-CoA hydratase: This enzyme catalyzes the hydration of the dienoyl-CoA intermediate to form 6-hydroxycyclohex-1-ene-1-carbonyl-CoA.[4]

-

6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase: The hydroxyl group introduced in the previous step is then oxidized to a keto group by this NAD+-dependent dehydrogenase, yielding 6-oxocyclohex-1-ene-1-carbonyl-CoA.[5]

-

6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase: This enzyme catalyzes the hydrolytic cleavage of the cyclic ring, producing the aliphatic dicarboxylic acid derivative, 3-hydroxypimelyl-CoA.[5][6]

These subsequent steps effectively open the alicyclic ring, paving the way for the lower benzoyl-CoA pathway, which involves a modified β-oxidation to ultimately yield acetyl-CoA for the central metabolism.[7]

Quantitative Data on Key Enzymes

The efficiency of the benzoyl-CoA pathway is determined by the kinetic properties of its constituent enzymes. Below is a summary of available quantitative data for the key enzymes involved in the metabolism of Cyclohexa-1,5-diene-1-carbonyl-CoA and its precursors.

| Enzyme | Organism | Substrate | Km (µM) | Vmax (µmol·min-1·mg-1) | kcat (s-1) | Reference(s) |

| Benzoate-CoA ligase | Thauera aromatica | Benzoate | 25 ± 7 | 16.5 | 16 | [8] |

| 2-Aminobenzoate | 150 ± 50 | ~9.9 | - | [8] | ||

| Benzoate-CoA ligase | Rhodopseudomonas palustris | Benzoate | 0.6 - 2 | 25 | - | [9] |

| ATP | 2 - 3 | - | - | [9] | ||

| Coenzyme A | 90 - 120 | - | - | [9] | ||

| Benzoyl-CoA reductase | Thauera aromatica | Benzoyl-CoA | 15 | 0.55 | 1.6 | [3] |

| ATP | 600 | - | - | [3] | ||

| Cyclohexa-1,5-diene-1-carbonyl-CoA hydratase | Thauera aromatica | Cyclohexa-1,5-diene-1-carbonyl-CoA | - | - | - | [4] |

| 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase | Thauera aromatica | 6-hydroxycyclohex-1-ene-1-carbonyl-CoA | - | - | - | [5] |

| 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase | Thauera aromatica | 6-oxocyclohex-1-ene-1-carbonyl-CoA | - | - | - | [5] |

Note: A dash (-) indicates that the data was not available in the cited literature.

Signaling Pathways and Experimental Workflows

Visualizing the intricate network of reactions and experimental procedures is essential for a comprehensive understanding. The following diagrams, rendered using the DOT language, illustrate the core biochemical pathway and a general workflow for enzyme characterization.

Caption: Anaerobic benzoyl-CoA degradation pathway.

Caption: Workflow for enzyme characterization.

Detailed Experimental Protocols

This section provides an overview of key experimental methodologies for studying the enzymes of the benzoyl-CoA pathway.

General Anaerobic Culturing and Cell Extract Preparation

-

Organisms: Thauera aromatica, Rhodopseudomonas palustris, and other anaerobes capable of aromatic degradation.

-

Growth Conditions: Grow cultures in an appropriate anaerobic medium with the aromatic compound of interest (e.g., benzoate) as the sole carbon and energy source. For phototrophs like R. palustris, provide a light source.

-

Cell Harvesting and Lysis: Harvest cells in the late exponential phase by centrifugation. Resuspend the cell pellet in an anoxic buffer (e.g., Tris-HCl or potassium phosphate) containing a reducing agent (e.g., dithiothreitol) and lyse the cells using methods such as French press or sonication under strictly anaerobic conditions (e.g., inside an anaerobic chamber).

-

Crude Extract Preparation: Centrifuge the cell lysate at high speed to remove cell debris. The resulting supernatant is the crude cell extract used for subsequent enzyme assays and purification.

Enzyme Activity Assays

This assay measures the oxidation of a reduced electron donor coupled to the reduction of benzoyl-CoA.

-

Principle: The assay follows the decrease in absorbance of a reduced artificial electron donor, such as reduced methyl viologen or Ti(III) citrate.

-

Reaction Mixture:

-

Anoxic buffer (e.g., 100 mM potassium phosphate, pH 7.0)

-

Reduced methyl viologen or Ti(III) citrate

-

ATP and MgCl2

-

Enzyme fraction

-

-

Procedure:

-

Prepare the reaction mixture in an anaerobic cuvette, excluding benzoyl-CoA.

-

Record a baseline absorbance at the appropriate wavelength (e.g., 578 nm for methyl viologen).

-

Initiate the reaction by adding a small volume of a concentrated, anoxic solution of benzoyl-CoA.

-

Monitor the decrease in absorbance over time.

-

Calculate the specific activity based on the molar extinction coefficient of the electron donor.

-

This method directly measures the conversion of the substrate to its hydrated product.

-

Principle: The substrate and product are separated and quantified by reverse-phase high-performance liquid chromatography (HPLC).

-

Reaction Mixture:

-

Anoxic buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Cyclohexa-1,5-diene-1-carbonyl-CoA

-

Enzyme fraction

-

-

Procedure:

-

Incubate the reaction mixture under anaerobic conditions.

-

At various time points, quench the reaction by adding an acid (e.g., perchloric acid or formic acid).

-

Centrifuge to pellet the precipitated protein.

-

Analyze the supernatant by HPLC.

-

HPLC Conditions:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., potassium phosphate) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where CoA thioesters absorb (typically around 260 nm).

-

-

Quantify the substrate and product by integrating the peak areas and comparing them to a standard curve.

-

Metabolite Analysis by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the identification and quantification of various metabolites in the aromatic catabolism pathway, particularly after derivatization.

-

Sample Preparation:

-

Quench metabolic activity in cell cultures rapidly (e.g., by adding cold methanol).

-

Extract metabolites using a suitable solvent system (e.g., a chloroform/methanol/water extraction).

-

Dry the metabolite extract completely.

-

Derivatize the non-volatile metabolites (e.g., carboxylic acids) to make them volatile for GC analysis. A common derivatization agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

-

-

GC-MS Analysis:

-

GC Column: A non-polar or medium-polarity column (e.g., DB-5ms) is often used.

-

Temperature Program: A temperature gradient is employed to separate the derivatized metabolites.

-

MS Detection: The mass spectrometer is typically operated in electron ionization (EI) mode. Data can be acquired in full scan mode for metabolite identification or in selected ion monitoring (SIM) mode for targeted quantification.

-

-

Data Analysis: Metabolites are identified by comparing their retention times and mass spectra to those of authentic standards and to mass spectral libraries (e.g., NIST). Quantification is achieved by using internal standards and generating calibration curves.

Conclusion and Future Perspectives

The study of Cyclohexa-1,5-diene-1-carbonyl-CoA and the enzymes involved in its metabolism provides a fascinating window into the intricate world of anaerobic biochemistry. The benzoyl-CoA pathway is a testament to the metabolic versatility of microorganisms and their ability to thrive in the absence of oxygen. For researchers in drug development, understanding these unique enzymatic transformations can inspire the design of novel biocatalysts for the synthesis of complex molecules. Furthermore, a deeper knowledge of these pathways is essential for developing more effective bioremediation strategies for environments contaminated with aromatic pollutants.

Future research will likely focus on the structural and mechanistic characterization of the enzymes in this pathway, the elucidation of their regulatory networks, and their application in synthetic biology and biotechnology. The data and protocols presented in this guide aim to facilitate these endeavors and contribute to the advancement of our understanding of this fundamental metabolic process.

References

- 1. Benzoate-coenzyme A ligase from Thauera aromatica: an enzyme acting in anaerobic and aerobic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anaerobic Catabolism of Aromatic Compounds: a Genetic and Genomic View - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzoyl-coenzyme A reductase (dearomatizing), a key enzyme of anaerobic aromatic metabolism. ATP dependence of the reaction, purification and some properties of the enzyme from Thauera aromatica strain K172 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyclohexa-1,5-diene-1-carbonyl-CoA hydratase [corrected], an enzyme involved in anaerobic metabolism of benzoyl-CoA in the denitrifying bacterium Thauera aromatica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase and 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase, enzymes of the benzoyl-CoA pathway of anaerobic aromatic metabolism in the denitrifying bacterium Thauera aromatica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 6-Oxocyclohex-1-ene-1-carbonyl-coenzyme A hydrolases from obligately anaerobic bacteria: characterization and identification of its gene as a functional marker for aromatic compounds degrading anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Benzoate-Coenzyme A Ligase from Thauera aromatica: an Enzyme Acting in Anaerobic and Aerobic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Purification and properties of benzoate-coenzyme A ligase, a Rhodopseudomonas palustris enzyme involved in the anaerobic degradation of benzoate - PMC [pmc.ncbi.nlm.nih.gov]

Identifying the Genetic Blueprint for Cyclohex-1,4-dienecarboxyl-CoA Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The anaerobic degradation of aromatic compounds is a critical biogeochemical process and a reservoir of novel biocatalysts. A central intermediate in these pathways is benzoyl-CoA, which undergoes dearomatization to initiate ring cleavage. While the primary product of this reduction is cyclohexa-1,5-diene-1-carbonyl-CoA, the synthesis of its isomer, Cyclohex-1,4-dienecarboxyl-CoA, represents a significant area of interest for synthetic biology and drug development due to its unique structural properties. This technical guide provides a comprehensive overview of the known genetic and enzymatic machinery involved in the synthesis of dienoyl-CoA compounds, with a focus on identifying candidate genes for the production of this compound. We detail the established anaerobic benzoate degradation pathway, present quantitative data for its key enzymes, and provide robust experimental protocols for the identification and characterization of these and potentially novel enzymes.

The Central Role of Benzoyl-CoA in Anaerobic Aromatic Metabolism

In anoxic environments, a diverse array of aromatic compounds are channeled into a common metabolic funnel, leading to the formation of benzoyl-CoA.[1][2][3] This activation to a CoA thioester is a prerequisite for overcoming the high resonance energy of the aromatic ring.[4] The key enzymatic step is the reductive dearomatization of benzoyl-CoA, a reaction catalyzed by benzoyl-CoA reductase (BCR).[5][6]

The Benzoyl-CoA Reductase Reaction and its Canonical Product

Benzoyl-CoA reductase (EC 1.3.7.8) is a complex, oxygen-sensitive iron-sulfur enzyme that catalyzes the two-electron reduction of the aromatic ring of benzoyl-CoA.[5][6] In well-studied organisms such as the denitrifying bacterium Thauera aromatica, this reaction is ATP-dependent and yields cyclohexa-1,5-diene-1-carbonyl-CoA.[5][7]

Reaction: Benzoyl-CoA + 2 reduced ferredoxin + 2 ATP + 2 H₂O → Cyclohexa-1,5-diene-1-carbonyl-CoA + 2 oxidized ferredoxin + 2 ADP + 2 Pi

Genes Encoding the Benzoyl-CoA Degradation Pathway